Technical Whitepaper: 3-Ethoxy-4-fluorobenzaldehyde
Technical Whitepaper: 3-Ethoxy-4-fluorobenzaldehyde
The following technical guide provides an in-depth analysis of 3-Ethoxy-4-fluorobenzaldehyde , a critical intermediate in medicinal chemistry, specifically designed for researchers and drug development professionals.
Executive Summary
3-Ethoxy-4-fluorobenzaldehyde is a specialized fluorinated benzaldehyde derivative serving as a high-value pharmacophore scaffold. It is primarily utilized in the synthesis of kinase inhibitors (targeting EGFR, VEGFR, and p38 MAP pathways) and neuroactive agents . Its structural uniqueness lies in the ortho-ethoxy substitution relative to the fluorine atom, which modulates lipophilicity (LogP) and metabolic stability compared to its methoxy analog (3-methoxy-4-fluorobenzaldehyde).
This guide details the physicochemical profile, validated synthetic routes, process optimization strategies, and safety protocols required for the scalable handling of this intermediate.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11][12]
| Property | Specification |
| CAS Number | 870837-27-7 |
| IUPAC Name | 3-Ethoxy-4-fluorobenzaldehyde |
| Molecular Formula | C₉H₉FO₂ |
| Molecular Weight | 168.17 g/mol |
| SMILES | CCOC1=C(F)C=CC(C=O)=C1 |
| InChIKey | HZNOPWKQZZXRIF-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow crystalline solid or oil (purity dependent) |
| Boiling Point | ~265°C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |
| LogP | ~2.1 (Predicted) |
Synthetic Routes & Process Optimization
The synthesis of 3-Ethoxy-4-fluorobenzaldehyde is non-trivial due to the electronic deactivation of the benzene ring by the fluorine atom. The most robust industrial route involves the O-alkylation of 3-hydroxy-4-fluorobenzaldehyde .
Validated Synthetic Pathway (Williamson Ether Synthesis)
This route is preferred for its scalability and high atom economy. It avoids the harsh conditions required for halogen-exchange reactions.
Reaction Scheme:
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Precursor: 3-Hydroxy-4-fluorobenzaldehyde (CAS 103438-88-6).
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Reagent: Ethyl Iodide (EtI) or Diethyl Sulfate (Et₂SO₄).
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Base: Potassium Carbonate (K₂CO₃).
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Solvent: DMF (N,N-Dimethylformamide) or Acetone.
Step-by-Step Protocol:
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Charge: Dissolve 1.0 eq of 3-hydroxy-4-fluorobenzaldehyde in anhydrous DMF (5 mL/g).
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Deprotonation: Add 1.5 eq of anhydrous K₂CO₃. Stir at ambient temperature for 30 minutes to form the phenoxide anion.
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Alkylation: Dropwise add 1.2 eq of Ethyl Iodide.
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Reaction: Heat to 60°C and monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[3]
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Endpoint: Disappearance of the phenol peak.
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Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine to remove DMF.
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Purification: Recrystallize from Hexane/Ether or purify via silica gel chromatography if oil persists.
Process Optimization & Troubleshooting
| Parameter | Recommendation | Causality / Rationale |
| Base Selection | K₂CO₃ > NaOH | Potassium carbonate provides milder basicity, reducing the risk of Cannizzaro reaction (aldehyde disproportionation) or aldol condensation side products. |
| Solvent Choice | DMF or Acetonitrile | Polar aprotic solvents solvate the cation (K⁺), leaving the phenoxide anion "naked" and highly nucleophilic for Sₙ2 attack. |
| Temperature | 50–60°C | Higher temperatures (>80°C) may promote ether cleavage or aldehyde oxidation. |
| Stoichiometry | 1.2 eq Alkyl Halide | Slight excess ensures complete conversion of the limiting phenol reagent, simplifying purification. |
Visual Synthesis Workflow
Figure 1: Step-by-step synthetic workflow for the production of 3-Ethoxy-4-fluorobenzaldehyde.
Pharmaceutical Applications
3-Ethoxy-4-fluorobenzaldehyde functions as a versatile "Right-Hand Side" (RHS) building block in Structure-Activity Relationship (SAR) studies.
Kinase Inhibition (EGFR / VEGFR)
In the development of tyrosine kinase inhibitors (TKIs), the 3,4-disubstitution pattern on the phenyl ring is critical for binding affinity within the ATP-binding pocket.
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Mechanism: The 4-fluoro group mimics the hydrogen bonding or steric properties of the 4-anilino quinazoline core found in drugs like Gefitinib, while the 3-ethoxy group extends into the hydrophobic pocket (gatekeeper region), potentially improving selectivity over wild-type kinases.
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Patent Relevance: Derivatives of this aldehyde are cited in patents for Cinnamamide derivatives (e.g., CN101723900A) and other heterocyclic inhibitors targeting proliferative diseases.
Bioisosteric Replacement
It serves as a lipophilic bioisostere for:
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3-Methoxy-4-fluorobenzaldehyde: The ethyl group increases LogP by ~0.5 units, enhancing blood-brain barrier (BBB) penetration for CNS targets.
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3-Bromo-4-fluorobenzaldehyde: Used when a hydrogen-bond acceptor (ether oxygen) is required instead of a halogen handle.
Analytical Quality Control (QC)
To ensure the integrity of the intermediate for downstream GMP synthesis, the following analytical specification is recommended.
Identification Parameters
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¹H NMR (400 MHz, CDCl₃):
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δ 9.85 (s, 1H, CHO): Distinctive aldehyde singlet.
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δ 7.50–7.20 (m, 3H, Ar-H): Aromatic protons showing coupling with Fluorine.
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δ 4.15 (q, 2H, O-CH₂-): Quartet characteristic of the ethoxy methylene.
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δ 1.48 (t, 3H, -CH₃): Triplet for the terminal methyl group.
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¹⁹F NMR:
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Single peak around -120 to -130 ppm (variable solvent dependence), confirming mono-fluorination.
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QC Decision Tree
Figure 2: Analytical decision tree for quality assurance of the intermediate.
Handling & Safety Profile
While specific toxicological data for this CAS is limited, it should be handled with the standard precautions applicable to fluorinated benzaldehydes.
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Hazard Classification (GHS):
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Skin Irritation: Category 2 (H315).
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Eye Irritation: Category 2A (H319).
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STOT-SE: Category 3 (Respiratory Irritation, H335).
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Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid (3-ethoxy-4-fluorobenzoic acid).
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Incompatibility: Strong oxidizing agents, strong bases.[4]
References
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Arctom Scientific. (n.d.). 3-Ethoxy-4-fluorobenzaldehyde Product Datasheet. Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 870837-27-7. Retrieved from
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Google Patents. (2010). CN101723900A - Cinnamamide derivatives and preparation method and use thereof. Retrieved from
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GuideChem. (2024). Safety Data Sheet: 3-Ethoxy-4-fluorobenzaldehyde. Retrieved from
